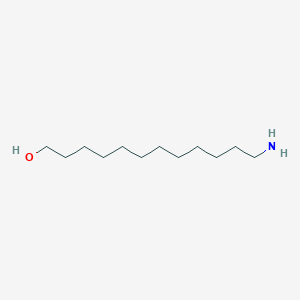
12-Amino-1-dodecanol
Overview
Description
12-Amino-1-dodecanol is a compound with the molecular formula C12H27NO and a molecular weight of 201.35 . It is a solid at 20°C and appears as a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular structure of 12-Amino-1-dodecanol consists of a 12-carbon chain (dodecane), with an amino group (-NH2) attached to the 12th carbon and a hydroxyl group (-OH) attached to the 1st carbon . The compound has 13 non-H bonds, 11 rotatable bonds, 1 primary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol .Physical And Chemical Properties Analysis
12-Amino-1-dodecanol has a melting point range of 79.0 to 83.0°C . It is soluble in methanol . Its density is approximately 0.9 g/cm3, and it has a boiling point of 303.6°C at 760 mmHg .Scientific Research Applications
Biocatalysis in Polymer Synthesis
12-Amino-1-dodecanol is utilized in the enzymatic synthesis of aliphatic primary ω-amino alcohols from ω-amino fatty acids. This process is crucial for the production of polyesters and linear aliphatic polyurethanes (PUR), which are widely used in bioplastic industries . The biocatalytic approach offers a ‘greener’ alternative to traditional methods, which often require harsh chemicals and expensive metal catalysts.
Production of Biodegradable Polymers
The compound serves as a proficient source for biodegradable polymer materials. Due to its structure, 12-Amino-1-dodecanol can be incorporated into polymers to enhance their degradability, making it valuable for sustainable material development .
Synthesis of Lactams
Lactams, which are the monomers of polyamides/nylons, can be synthesized using 12-Amino-1-dodecanol as a precursor. This application is significant for the pharmaceutical industry, where lactams are used as raw materials .
Cosmetic Industry Applications
In the cosmetic industry, 12-Amino-1-dodecanol is used due to its emollient properties. It can be found in various skincare and haircare products, where it functions to improve texture and provide moisture retention .
Fragrance and Flavor Agent
Due to its chemical structure, 12-Amino-1-dodecanol can be used as a fragrance and flavor agent. It imparts a distinctive scent and flavor profile that is desirable in perfumes and certain food products .
Plasticizer in Material Science
As a plasticizer, 12-Amino-1-dodecanol can be added to plastics to increase their flexibility. This application is particularly important in creating materials that require a certain degree of pliability without compromising strength .
Intermediate in Pharmaceutical Synthesis
The compound acts as an intermediate in the synthesis of various pharmaceutical agents. Its presence in the molecular structure of drugs can influence their pharmacokinetic and pharmacodynamic properties .
Research Chemical in Scientific Studies
Lastly, 12-Amino-1-dodecanol is a valuable research chemical in scientific studies, particularly in organic chemistry and materials science. Researchers utilize it to explore new reactions and synthesize novel compounds .
Safety and Hazards
Mechanism of Action
Biochemical Pathways
12-Amino-1-dodecanol is involved in the biocatalytic reduction of amino fatty acids into corresponding amino alcohols . This process is facilitated by carboxylic acid reductase and E. coli endogenous aldehyde reductases . The affected pathways and their downstream effects are complex and require further investigation.
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown . Further pharmacokinetic studies are needed to understand these aspects.
Result of Action
It is known that the compound has numerous applications in polymer-based industries
properties
IUPAC Name |
12-aminododecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NO/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h14H,1-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWXYWWVCBRBCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCO)CCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40409230 | |
| Record name | 12-Amino-1-dodecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40409230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12-Amino-1-dodecanol | |
CAS RN |
67107-87-3 | |
| Record name | 12-Amino-1-dodecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40409230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 12-Amino-1-dodecanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 12-Amino-1-dodecanol particularly effective in initiating the polymerization of N-substituted glycine N-thiocarboxyanhydride (NNTA)?
A: 12-Amino-1-dodecanol, unlike some shorter aminoalcohols, enables the synthesis of pure α-hydroxyl-ω-aminotelechelic polypeptoids when initiating NNTA polymerization. [] This is because the hydroxyl group in 12-Amino-1-dodecanol is spatially separated from the amino group due to the molecule's long hydrocarbon chain. This separation minimizes the activation of the hydroxyl group by hydrogen bonding with the amino group, a phenomenon observed with shorter aminoalcohols like 2-amino-1-ethanol. Such activation leads to a mixture of α,ω-diaminotelechelic and α-hydroxyl-ω-aminotelechelic polypeptoids, which is undesirable for controlled polymerization. []
Q2: What are the advantages of using 12-Amino-1-dodecanol as an initiator in this specific polymerization process compared to other methods?
A2: 12-Amino-1-dodecanol offers several advantages as an initiator for NNTA polymerization compared to other methods:
- Hydroxyl Tolerance: Traditional N-carboxyanhydride (NCA) polymerization is incompatible with nucleophilic groups like hydroxyls. The use of NNTA and 12-Amino-1-dodecanol allows for the incorporation of hydroxyl groups, expanding the chemical diversity of obtainable polypeptoids. []
- Controlled Polymerization: 12-Amino-1-dodecanol facilitates controlled polymerization of NNTA, resulting in polypeptoids with predetermined molecular weights and narrow polydispersity indices. [] This control over polymer properties is crucial for downstream applications requiring specific material characteristics.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

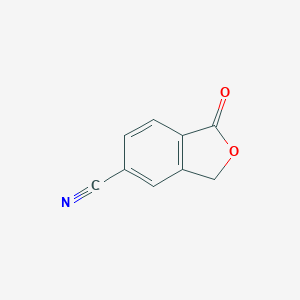
![Methyl 5-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B15272.png)
![Methyl 5-[(3,5-dimethoxyphenyl)methylcarbamoyl]-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B15275.png)
![Methyl 5-(benzylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B15276.png)

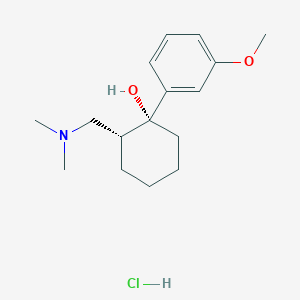
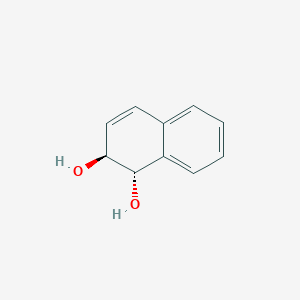
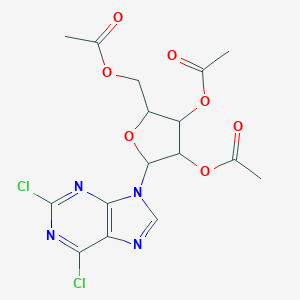

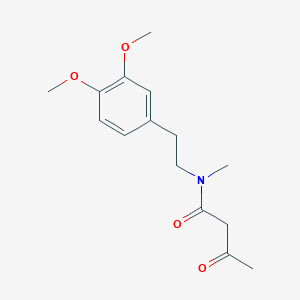
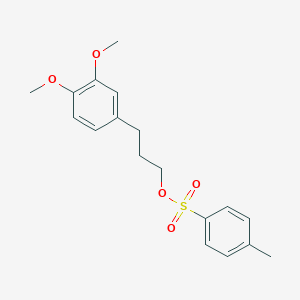
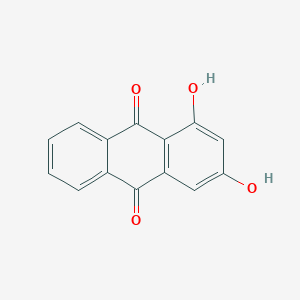
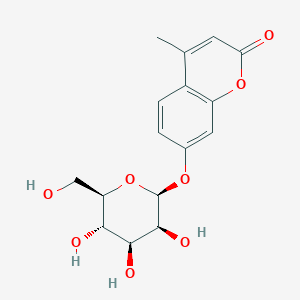
![[3-(Hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl]oxidanyl](/img/structure/B15300.png)